2-Heptyl-2-methyloxirane
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Overview
Description
2-Heptyl-2-methyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound has a heptyl group and a methyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-heptyl-2-methyl-1-alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the epoxide under acidic or basic conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction or ring-opening reactions.
Substituted Epoxides: Formed through nucleophilic substitution.
Scientific Research Applications
2-Heptyl-2-methyloxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Heptyl-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Heptyl-3-methyloxirane: Similar structure but with the methyl group on the third carbon.
2-Ethyl-2-methyloxirane: A smaller epoxide with an ethyl group instead of a heptyl group.
2-Methyloxirane: The simplest epoxide with only a methyl group attached.
Uniqueness
2-Heptyl-2-methyloxirane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the heptyl group increases the hydrophobicity and alters the reactivity compared to smaller epoxides. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
35270-98-5 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-heptyl-2-methyloxirane |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-10(2)9-11-10/h3-9H2,1-2H3 |
InChI Key |
NWUFFHCAVDQKNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(CO1)C |
Origin of Product |
United States |
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